
Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Overview
Description
Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of benzoic acid, where the benzoate group is substituted with a 1,2,4-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is often carried out in the presence of a base such as triethylamine or pyridine, and a suitable solvent like dichloromethane or tetrahydrofuran . The reaction conditions usually involve room temperature or slightly elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring in the benzoate group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate exhibit significant activity against various pathogens. For instance, studies have shown that certain oxadiazole derivatives possess potent antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. In vitro studies have demonstrated that some compounds exhibit cytotoxic effects against cancer cell lines such as glioblastoma . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.
Insecticidal and Fungicidal Activities
This compound has also been evaluated for its insecticidal and fungicidal activities. Preliminary bioassays indicate that certain derivatives show promising results in controlling agricultural pests and fungal pathogens . This application is particularly relevant in agricultural science where there is a constant need for effective pest control solutions.
Polymer Development
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its chemical stability and reactivity allow it to serve as a building block for synthesizing advanced materials with specific functional properties .
Dyes and Fluorescent Materials
Oxadiazole derivatives are also explored for their potential use in dyes and fluorescent materials due to their ability to absorb and emit light effectively. This application can lead to advancements in optical materials used in various technologies such as sensors and display devices .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Antimicrobial | PMC9330712 | Significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below standard thresholds. |
Anticancer | PMC9781914 | Induced apoptosis in glioblastoma cell lines with IC50 values indicating high potency compared to existing treatments. |
Insecticidal | PMC3629595 | Exhibited over 70% mortality rate against Mythimna separate at concentrations of 500 mg/L during bioassays. |
Polymer Science | J-STAGE | Demonstrated potential as a precursor for synthesizing heat-resistant polymers with enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Biological Activity
Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
This compound features an oxadiazole ring linked to a benzoate moiety. The oxadiazole ring is known for its ability to interact with various biological targets, which contributes to the compound's pharmacological properties.
Chemical Formula: C₁₁H₉N₂O₃
Molecular Weight: Approximately 219.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxadiazole moiety can modulate enzyme activity and receptor binding, leading to various biological effects such as:
- Antimicrobial Activity: Inhibition of microbial growth through interference with essential metabolic pathways.
- Anticancer Properties: Induction of apoptosis in cancer cells via modulation of signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported:
- Inhibition Zones: The compound produced inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): MIC values were determined to be between 50 µg/mL and 100 µg/mL for different bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested: The compound was tested against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20.5 |
MCF-7 | 15.8 |
A549 | 18.2 |
These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substitution patterns on the oxadiazole ring or the benzoate moiety can enhance or diminish its biological efficacy.
Comparison with Related Compounds
A comparison with similar oxadiazole derivatives reveals distinct differences in biological activity:
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Oxadiazole derivative | Moderate | Moderate |
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | Similar derivative | High | Low |
Methyl 3-(5-fluoro-1,2,4-oxadiazol-3-yloxy)benzoate | Fluorinated variant | Low | High |
This table illustrates how slight variations in chemical structure can lead to significant changes in biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study: In a study published by MDPI (2020), this compound demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli with an MIC of 50 µg/mL .
- Cytotoxicity Assessment: A recent investigation highlighted that this compound exhibited significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating promising anticancer potential .
Properties
IUPAC Name |
methyl 3-(1,2,4-oxadiazol-5-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKKBTPPVMUYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-60-2 | |
Record name | methyl 3-(1,2,4-oxadiazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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